iNOs-IN-3

iNOS inhibition benzoxazolone SAR enzymatic assay

Research challenge: Interchanging iNOS inhibitors across chemotypes yields non-reproducible results due to variable oral bioavailability. Solution: iNOs-IN-3 (Compound 2d), a disubstituted benzoxazolone derivative with validated oral efficacy. - Orally active (3.125-12.5 mg/kg) in LPS-induced acute lung injury (ALI) mice; reduces pulmonary inflammation - Enzymatic iNOS IC50: 3.342 µM; cellular NO IC50: 14.72 µM (RAW264.7 macrophages) - ≥98% purity; reference standard for benzoxazolone SAR studies

Molecular Formula C27H24N2O5S
Molecular Weight 488.6 g/mol
Cat. No. B12396484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiNOs-IN-3
Molecular FormulaC27H24N2O5S
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N(C(=O)O4)CCC5=CC=CC=C5
InChIInChI=1S/C27H24N2O5S/c1-28(2)22-13-6-12-21-20(22)11-7-16-25(21)35(31,32)34-24-15-8-14-23-26(24)29(27(30)33-23)18-17-19-9-4-3-5-10-19/h3-16H,17-18H2,1-2H3
InChIKeyPBGQMSTUSZWGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iNOs-IN-3 Overview


iNOs-IN-3 (CAS 2241674-94-0), also designated Compound 2d in the primary discovery publication, is a disubstituted benzoxazolone derivative that functions as an orally active inhibitor of inducible nitric oxide synthase (iNOS) [1]. The compound exhibits an IC50 of 3.342 μM against iNOS in cell-free enzymatic assays and demonstrates anti-inflammatory efficacy in LPS-induced acute lung injury (ALI) murine models following oral administration [2]. iNOs-IN-3 belongs to a series of 4,N-disubstituted benzoxazolone derivatives developed as non-amino acid iNOS inhibitors, representing a distinct chemotype from the arginine-mimetic or acetamidine-based inhibitor classes [3]. The compound is currently available from multiple research reagent suppliers including MedChemExpress (MCE), TargetMol, and InvivoChem, with purity specifications generally ≥98% .

Non-amino acid benzoxazolone iNOS inhibitor chemotype
Orally active — supports in vivo ALI model research
Disubstituted 4,N-benzoxazolone reference compound

Why iNOs-IN-3 Substitution Matters


Interchanging iNOS inhibitors across different chemical classes carries significant experimental risk, as potency, isoform selectivity, and pharmacokinetic properties vary markedly by scaffold. iNOs-IN-3 (Compound 2d) belongs to the disubstituted benzoxazolone chemotype, a non-amino acid inhibitor class distinct from the widely used acetamidine-based inhibitor 1400W or the arginine-mimetic L-NIL [1]. Among eighteen benzoxazolone analogs evaluated in the primary SAR study, disubstitution at the 4,N-position of the benzoxazolone ring yielded superior iNOS inhibitory activity compared to monosubstituted derivatives [2]. Furthermore, iNOs-IN-3 exhibits oral bioactivity with demonstrated efficacy in vivo following oral gavage at 3.125–12.5 mg/kg, whereas many iNOS inhibitors (e.g., 1400W) require intraperitoneal or intravenous administration to achieve comparable target engagement in acute inflammatory models . Substituting a different benzoxazolone analog or a chemically distinct iNOS inhibitor without verifying matched oral bioavailability and ALI model validation could yield non-reproducible or non-interpretable results.

Chemotype mismatch
Benzoxazolone vs acetamidine/arginine-mimetic inhibitors may shift isoform selectivity and off-target profile; iNOs-IN-3 eNOS/nNOS selectivity unreported.
Oral route substitution risk
Oral bioavailability may not transfer to IP-dependent inhibitors (e.g., 1400W); in vivo protocol design requires route-specific validation.
Analog potency variation
Benzoxazolone series analogs show divergent enzymatic/cellular iNOS profiles; direct substitution without SAR verification may yield non-reproducible results.

iNOs-IN-3 Comparative Performance


iNOS Enzymatic Potency vs. Analog 2c

In a direct head-to-head comparison within the same benzoxazolone SAR series, iNOs-IN-3 (Compound 2d) demonstrated superior iNOS enzymatic inhibition compared to its close structural analog 2c. Compound 2d contains a 5-(dimethylamino)naphthalene-1-sulfonate moiety at the 4-position of the benzoxazolone core, whereas 2c bears a 4-methylbenzenesulfonate substituent. In cell-free iNOS activity assays, compound 2d exhibited an IC50 of 3.342 μM, representing a 1.38-fold improvement in potency relative to compound 2c (IC50 = 4.605 μM) [1]. Both compounds were evaluated under identical assay conditions, validating that the structural modification at the 4-sulfonate position directly modulates inhibitory potency. This SAR trend was consistent across the series: disubstituted derivatives at the 4,N-position showed enhanced activity compared to monosubstituted compounds, with compound 2d emerging as one of the most potent analogs alongside 2c and 3d [2].

iNOS Enzymatic Potency vs. Analog 2c
Head-to-head
IC50 3.342 μM (2d) vs 4.605 μM (2c) 1.38× difference
Supports SAR-based potency differentiation
Cell-free iNOS enzymatic assay; identical conditions
iNOS inhibition benzoxazolone SAR enzymatic assay anti-inflammatory

Cellular NO Inhibition vs. Analog 3d

In LPS-stimulated RAW264.7 murine macrophage cells, iNOs-IN-3 (Compound 2d) inhibited nitric oxide (NO) production with an IC50 of 14.72 μM, compared to compound 3d which exhibited an IC50 of 13.44 μM under identical experimental conditions [1]. Although compound 3d showed marginally superior cellular potency (1.10-fold difference), compound 2d demonstrated stronger iNOS enzymatic inhibition (IC50 = 3.342 μM vs 9.733 μM for 3d, a 2.91-fold advantage) [2]. This differential pattern suggests that compound 2d maintains favorable target engagement at the enzymatic level while exhibiting adequate cellular permeability to suppress NO output. All three lead compounds (2c, 2d, 3d) effectively inhibited IL-6 and IL-1β release in vitro, confirming functional anti-inflammatory activity beyond NO suppression alone [3]. Notably, the cellular NO production IC50 values (13–16 μM range) are higher than enzymatic iNOS IC50 values (3–10 μM range), a common observation reflecting factors including cellular uptake efficiency and intracellular protein binding.

Cellular NO Inhibition vs. Analog 3d
Head-to-head
Cellular NO IC50 14.72 μM (2d) vs 13.44 μM (3d) Enzymatic iNOS IC50 3.342 μM vs 9.733 μM (2.91×)
Balanced enzyme/cellular iNOS profile for research
LPS-stimulated RAW264.7 macrophages; 24h incubation
cellular assay RAW264.7 NO production macrophage LPS stimulation

Oral Efficacy in LPS-Induced ALI

iNOs-IN-3 demonstrates robust oral efficacy in the LPS-induced acute lung injury (ALI) murine model, a key translational model for pulmonary inflammation. Oral administration of iNOs-IN-3 at doses of 3.125 mg/kg, 6.25 mg/kg, and 12.5 mg/kg produced dose-dependent reductions in pathological lesions, including decreased inflammatory infiltration and pulmonary congestion [1]. The compound also dose-dependently inhibited LPS-induced pulmonary edema . In a separate xylene-induced ear edema model, oral iNOs-IN-3 at 12.5 mg/kg exhibited anti-inflammatory activity reported as superior to the positive control employed [2]. Unlike many iNOS inhibitors that require parenteral administration (e.g., 1400W typically administered intraperitoneally in ALI models), iNOs-IN-3's oral bioactivity enables non-invasive dosing, reducing animal stress and simplifying experimental logistics for chronic or repeated-dosing studies [3]. Immunohistochemical analysis confirmed that iNOs-IN-3 treatment significantly reduced iNOS protein expression in vivo, corroborating target engagement following oral delivery [4]. Molecular modeling studies revealed that iNOs-IN-3 interacts with iNOS through hydrogen bonding with MET368 and ILE195 residues, providing a structural rationale for its inhibitory activity [5].

Oral Efficacy in LPS-Induced ALI
Endpoint context
Dose-dependent protection at 3.125–12.5 mg/kg p.o. Oral route enabled non-invasive dosing vs IP-dependent comparators
Supports oral in vivo ALI model research
LPS murine model; target engagement confirmed by IHC
acute lung injury LPS-induced ALI in vivo efficacy oral administration pulmonary inflammation

Benzoxazolone vs. Acetamidine Inhibitors

iNOs-IN-3 belongs to the disubstituted benzoxazolone chemotype, a non-amino acid iNOS inhibitor class distinct from acetamidine-based inhibitors such as 1400W [1]. 1400W is a slow, tight-binding iNOS inhibitor with a reported Kd of ≤7 nM for human iNOS, exhibiting approximately 5000-fold selectivity over eNOS (Ki iNOS = 7 nM vs eNOS = 50 μM) and 285-fold selectivity over nNOS (Ki iNOS = 7 nM vs nNOS = 2 μM) [2]. In contrast, iNOs-IN-3's selectivity profile across NOS isoforms has not been reported in the primary literature; only iNOS inhibition data (IC50 = 3.342 μM) is available [3]. However, the benzoxazolone scaffold offers a distinct chemical space with potentially different off-target interaction profiles compared to arginine-mimetic or acetamidine-based inhibitors. SAR analysis within the benzoxazolone series revealed that disubstitution at the 4,N-position of the benzoxazolone ring significantly enhances iNOS inhibitory activity relative to monosubstituted derivatives, with compounds 2c, 2d, and 3d representing the most potent analogs from the eighteen-compound series [4]. For researchers seeking to avoid the well-characterized hemodynamic effects associated with potent eNOS cross-inhibition (a concern with less selective NOS inhibitors), benzoxazolone-based compounds may offer an alternative chemotype for exploring iNOS-mediated inflammation pathways. The absence of reported eNOS/nNOS data for iNOs-IN-3 necessitates caution: the compound's isoform selectivity is uncharacterized, and researchers requiring validated high selectivity should consider well-documented comparators such as 1400W (Ki iNOS = 7 nM; 5000× eNOS selectivity) or BYK191023 (iNOS IC50 = 86 nM; >20× selectivity over nNOS/eNOS) .

Benzoxazolone vs. Acetamidine Inhibitors
Class-level
iNOS IC50 3.342 μM (2d) vs Kd 7 nM (1400W) Isoform selectivity uncharacterized for iNOs-IN-3
Chemotype selection depends on selectivity requirements
Cross-class comparison; assay conditions differ
chemotype comparison benzoxazolone 1400W non-amino acid inhibitor iNOS selectivity

Cytokine Suppression: IL-6 and IL-1β

Beyond direct iNOS enzymatic inhibition, iNOs-IN-3 demonstrates functional suppression of key pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages. At a concentration of 12.5 μM, iNOs-IN-3 significantly inhibited the release of both interleukin-6 (IL-6) and interleukin-1β (IL-1β) following 24-hour incubation [1]. This cytokine-suppressive effect distinguishes iNOs-IN-3 from compounds that solely inhibit NO production without affecting upstream or parallel inflammatory signaling cascades. In the same benzoxazolone SAR series, compounds 2c and 3d also exhibited IL-6 and IL-1β inhibitory activity, indicating that disubstitution at the 4,N-position of the benzoxazolone ring confers a consistent anti-inflammatory phenotype extending beyond iNOS inhibition [2]. The mechanism underlying this broader anti-inflammatory effect has not been fully elucidated in the primary literature, though iNOS inhibition itself reduces NO-mediated inflammatory signaling, potentially contributing secondarily to decreased cytokine production. For procurement decisions, this dual functional activity (iNOS inhibition plus cytokine suppression) provides additional experimental utility compared to compounds characterized solely by enzymatic iNOS inhibition, particularly in cellular and in vivo models where pleiotropic anti-inflammatory readouts are desired.

Cytokine Suppression: IL-6 and IL-1β
Reported
12.5 μM inhibited IL-6 and IL-1β release Significance threshold reported; no IC50 values available
Supports broader cytokine pathway context
LPS-stimulated RAW264.7 cells; 24h ELISA
cytokine inhibition IL-6 IL-1β anti-inflammatory RAW264.7

iNOs-IN-3 Research Applications


LPS-Induced Acute Lung Injury Model

iNOs-IN-3 is optimally suited for LPS-induced acute lung injury (ALI) studies in mice where oral administration is preferred or required. In this validated disease model, oral doses of 3.125–12.5 mg/kg produce dose-dependent attenuation of pulmonary pathology, including reduced inflammatory infiltration, decreased pulmonary congestion, and inhibition of pulmonary edema . The compound's demonstrated oral bioactivity enables repeated dosing without the stress and inflammation associated with intraperitoneal injections, which can confound inflammatory endpoints. Immunohistochemical confirmation of reduced iNOS expression in lung tissue following oral iNOs-IN-3 treatment provides target engagement verification [1]. For researchers transitioning from 1400W (which typically requires IP administration in ALI studies), iNOs-IN-3 offers a route-of-administration advantage when oral dosing aligns better with experimental design constraints [2].

Macrophage NO Production and Cytokine Release

iNOs-IN-3 is appropriate for in vitro studies examining iNOS-dependent nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated RAW264.7 murine macrophages. At 25 μM (24-hour incubation), the compound inhibits LPS-induced cellular activity, while at 12.5 μM it significantly suppresses iNOS mRNA expression and reduces release of IL-6 and IL-1β [3]. The cellular NO production IC50 of 14.72 μM provides a reference concentration for dose-response experimental designs [4]. Researchers comparing benzoxazolone derivatives should note that within the same SAR series, compound 3d exhibits marginally better cellular NO suppression (IC50 = 13.44 μM) but substantially weaker enzymatic iNOS inhibition (IC50 = 9.733 μM), making iNOs-IN-3 the preferred selection when balanced enzymatic and cellular activity is desired [5].

Xylene-Induced Ear Edema Model

For rapid in vivo screening of acute anti-inflammatory activity, iNOs-IN-3 has been validated in the xylene-induced ear edema model in mice. A single oral dose of 12.5 mg/kg demonstrated anti-inflammatory activity reported as superior to the positive control employed in the study [6]. This model offers a straightforward, cost-effective approach for evaluating benzoxazolone-based iNOS inhibitors prior to more complex disease models such as ALI. The oral route of administration facilitates compound delivery without specialized equipment, making this model accessible for routine inflammation screening workflows [7].

Benzoxazolone SAR and Lead Optimization

iNOs-IN-3 (Compound 2d) serves as a reference standard for benzoxazolone-based iNOS inhibitor SAR studies, particularly for investigations exploring 4,N-disubstitution patterns. Within the eighteen-compound series, disubstitution at the 4,N-position of the benzoxazolone ring conferred superior iNOS inhibitory activity compared to monosubstituted derivatives [8]. Compound 2d, featuring a 5-(dimethylamino)naphthalene-1-sulfonate group at the 4-position, represents a key potency benchmark (iNOS IC50 = 3.342 μM) against which novel analogs can be compared. Molecular modeling data identifying hydrogen bonding interactions with MET368 and ILE195 residues of the iNOS protein provide structural guidance for rational design of next-generation benzoxazolone inhibitors [9].

Application
Selection Property
Validation Focus
LPS-induced ALI model research
Oral bioavailability for non-invasive dosing
Pulmonary pathology and iNOS target engagement
Macrophage NO and cytokine assay
Balanced enzymatic/cellular iNOS inhibition
NO production and IL-6/IL-1β release endpoints
Xylene-induced ear edema screening
Rapid oral anti-inflammatory screening
Acute edema reduction endpoint
Benzoxazolone SAR reference
4,N-disubstitution potency benchmark
iNOS enzymatic assay and molecular docking

Technical Documentation Hub

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42 linked technical documents
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